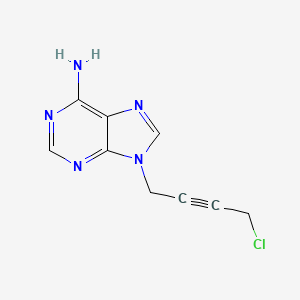
9-(4-Chloro-2-butyn)-adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Chloro-2-butyn)-adenine: is a synthetic compound that belongs to the class of adenine derivatives It is characterized by the presence of a chloro-substituted butynyl group attached to the adenine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chloro-2-butyn)-adenine typically involves the alkylation of adenine with 4-chloro-2-butynyl halides. The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium carbonate to deprotonate the adenine, facilitating nucleophilic substitution. The reaction is usually conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is typically purified by recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 9-(4-Chloro-2-butyn)-adenine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents at moderate to high temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted adenine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of hydroxylated or carboxylated derivatives.
Reduction Products: Reduction typically yields hydrogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogues: 9-(4-Chloro-2-butyn)-adenine is used as a precursor in the synthesis of nucleoside analogues, which are important in antiviral and anticancer research.
Biology:
Molecular Probes: The compound can be used to develop molecular probes for studying nucleic acid interactions and enzyme activities.
Medicine:
Antiviral Agents: Derivatives of this compound have shown potential as antiviral agents, particularly against viruses that rely on nucleic acid replication.
Industry:
Chemical Intermediates: The compound serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(4-Chloro-2-butyn)-adenine involves its incorporation into nucleic acids or interaction with nucleic acid-processing enzymes. The chloro-substituted butynyl group can interfere with the normal function of these biomolecules, leading to inhibition of viral replication or disruption of cellular processes. The compound may also act as a competitive inhibitor of enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
- 9-(2-Chloroethyl)adenine
- 9-(3-Chloropropyl)adenine
- 9-(4-Chlorobutyl)adenine
Comparison:
- Structural Differences: While all these compounds have a chloro-substituted alkyl group attached to the adenine moiety, the length and position of the alkyl chain vary.
- Reactivity: The reactivity of these compounds in nucleophilic substitution reactions differs based on the steric and electronic effects of the alkyl chain.
- Applications: Each compound has unique applications based on its chemical properties. For example, 9-(4-Chloro-2-butyn)-adenine is particularly useful in the synthesis of nucleoside analogues due to the presence of the butynyl group, which can undergo further functionalization.
Properties
CAS No. |
114987-15-4 |
|---|---|
Molecular Formula |
C9H8ClN5 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
9-(4-chlorobut-2-ynyl)purin-6-amine |
InChI |
InChI=1S/C9H8ClN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,3-4H2,(H2,11,12,13) |
InChI Key |
PKLFUPKHOXIGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC#CCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















